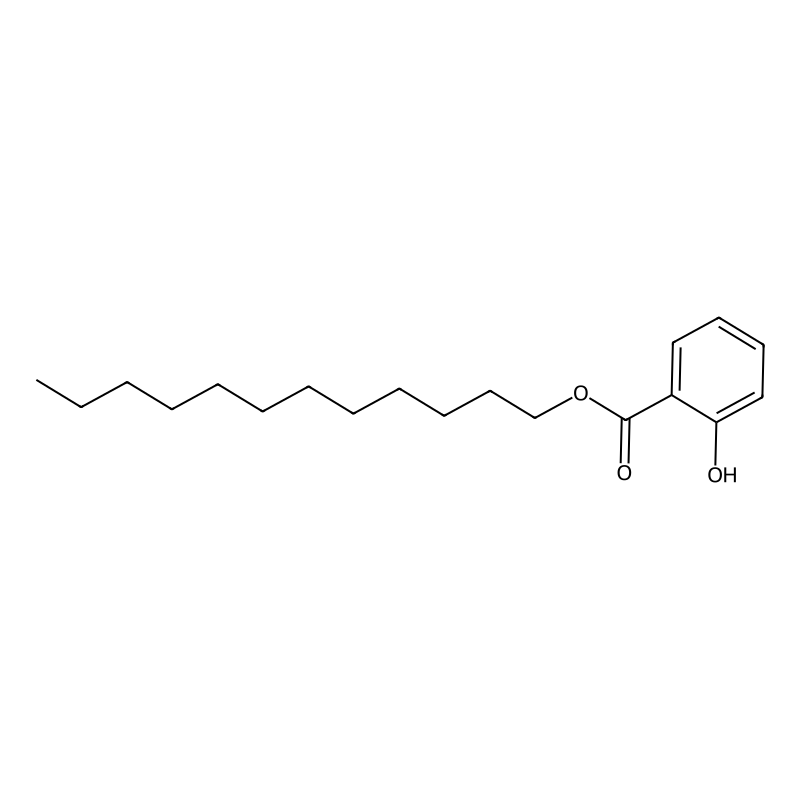

Dodecyl 2-hydroxybenzoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Pharmaceutical Research:

Dodecyl 2-hydroxybenzoate's structural similarity to salicylic acid, a common anti-inflammatory and analgesic compound, has led researchers to investigate its potential for similar applications. Studies suggest it might possess anti-inflammatory and analgesic properties []. However, further research is needed to determine its efficacy and safety in this context.

Material Science Research:

Due to its amphiphilic nature (having both water-loving and water-repelling properties), dodecyl 2-hydroxybenzoate could be useful in material science research. Its potential applications include:

- Drug delivery systems: Its amphiphilic properties might allow it to be used in the development of novel drug delivery systems [].

- Liquid crystals: The molecular structure of dodecyl 2-hydroxybenzoate suggests it could form liquid crystals, which are useful in various technological applications [].

Biological Research:

The potential antimicrobial properties of dodecyl 2-hydroxybenzoate have generated interest in its use in biological research. Some studies have shown its effectiveness against certain bacteria and fungi []. However, more research is required to confirm its efficacy and understand its mechanism of action.

Dodecyl 2-hydroxybenzoate is characterized by its long hydrophobic dodecyl chain and a hydrophilic salicylic acid moiety. This amphiphilic nature allows it to function effectively as an emulsifier and surfactant. It typically appears as a colorless to pale yellow liquid or solid at room temperature, with a melting point ranging from 52°C to 58°C . The compound is soluble in organic solvents but has limited solubility in water due to its hydrophobic tail.

Currently, there is no scientific research readily available on the specific mechanism of action of dodecyl 2-hydroxybenzoate. Salicylic acid, the core component, has established mechanisms in various contexts, such as its anti-inflammatory and keratolytic (promoting shedding of the outer layer of skin) properties []. However, the dodecyl chain's influence on these mechanisms in dodecyl 2-hydroxybenzoate remains unclear.

- Hydrolysis: In the presence of water and an acid or base catalyst, it can be hydrolyzed back into dodecanol and salicylic acid.

- Transesterification: It can react with other alcohols to form new esters.

- Oxidation: The dodecyl chain may be oxidized under certain conditions, potentially leading to the formation of fatty acids or aldehydes .

Dodecyl 2-hydroxybenzoate exhibits biological activities associated with its salicylic acid component. Salicylic acid is known for its anti-inflammatory properties, making this compound potentially useful in dermatological applications. It may also possess antimicrobial properties, which could enhance its effectiveness in skin care formulations .

The synthesis of dodecyl 2-hydroxybenzoate typically involves the esterification of salicylic acid with dodecanol. This process can be catalyzed by:

- Acid Catalysis: Using sulfuric acid or p-toluenesulfonic acid as catalysts at elevated temperatures.

- Enzymatic Methods: Utilizing lipases for more environmentally friendly synthesis under milder conditions .

Dodecyl 2-hydroxybenzoate finds applications in various industries:

- Cosmetics: Used as an emollient, emulsifier, and skin-conditioning agent in creams and lotions.

- Pharmaceuticals: Potentially utilized in topical formulations for its anti-inflammatory and antimicrobial effects.

- Surfactants: Employed in formulations requiring improved wetting and spreading properties .

Studies on the interactions of dodecyl 2-hydroxybenzoate with biological membranes suggest that it can influence membrane fluidity and permeability due to its amphiphilic nature. This property may enhance the penetration of active ingredients in topical formulations, making it a valuable component in drug delivery systems .

Dodecyl 2-hydroxybenzoate shares structural similarities with other compounds that contain long-chain fatty acids or alcohols combined with aromatic acids. Below is a comparison with related compounds:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| Dodecyl 4-hydroxybenzoate | C19H30O3 | Similar structure; used as a preservative |

| Octyl 2-hydroxybenzoate | C14H22O3 | Shorter alkyl chain; used in cosmetics |

| Lauryl 4-hydroxybenzoate | C15H24O3 | Similar applications; slightly different ester |

Uniqueness

Dodecyl 2-hydroxybenzoate's unique combination of a long hydrophobic chain and a hydroxylated aromatic ring distinguishes it from other similar compounds. Its specific structure allows for enhanced solubility and efficacy in various formulations, particularly where skin penetration is desired.

Dodecyl 2-hydroxybenzoate demonstrates remarkable thermodynamic stability under ambient conditions, maintaining its crystalline structure from room temperature up to its melting point range of 52-58°C [1] [2]. The compound exhibits exceptional thermal resilience, with thermal decomposition onset occurring significantly above 200°C, indicating robust molecular integrity under normal processing and storage conditions [3] [4].

The critical thermodynamic parameters reveal a highly stable molecular system. The estimated critical temperature of 1019.16 K and critical pressure of 1579.71 kPa suggest substantial intermolecular cohesive forces, primarily attributed to the combination of hydrogen bonding from the hydroxyl group and extensive van der Waals interactions from the twelve-carbon aliphatic chain [5] [6]. The calculated enthalpy of formation (-621.07 kJ/mol) indicates significant thermodynamic favorability in the gas phase, while the relatively moderate enthalpy of vaporization (82.33 kJ/mol) reflects the balance between polar and non-polar molecular regions [5].

Thermal Stability Profile

| Temperature Range (°C) | Process | Mass Loss (%) | Notes |

|---|---|---|---|

| 25-55 | Stable solid phase | 0 | Crystalline form stable |

| 55-200 | Melting transition | 0 | Endothermic melting |

| 200-300 | Initial thermal degradation | 5-15 | Ester bond cleavage begins |

| 300-450 | Major decomposition | 60-80 | Formation of salicylic acid and CO₂ |

| 450+ | Complete pyrolysis | 95+ | Carbonaceous residue formation |

The glass transition behavior in the amorphous state occurs at approximately -42°C, as evidenced by similar salicylate compounds studied through differential scanning calorimetry [7] [8]. This low glass transition temperature facilitates molecular mobility at ambient conditions, contributing to the compound's effectiveness as a surfactant and preservative agent [9].

Solubility Parameters in Polar/Non-Polar Media

The solubility profile of dodecyl 2-hydroxybenzoate demonstrates classic amphiphilic characteristics, with dramatically contrasting behavior in polar versus non-polar solvents. In aqueous systems, the compound exhibits extremely limited solubility at 7.4 × 10⁻⁴ g/L at 25°C, classifying it as practically insoluble in water [10]. This hydrophobic behavior stems from the dominant influence of the twelve-carbon aliphatic chain, which overwhelms the hydrophilic contributions of the carboxyl and hydroxyl functional groups [11].

Solvent-Specific Solubility Parameters

| Solvent Type | Solubility | Polarity Classification |

|---|---|---|

| Water | 7.4 × 10⁻⁴ g/L (practically insoluble) | Polar |

| Ethanol | Soluble | Polar |

| Ethyl Acetate | Soluble | Moderately polar |

| Chloroform | Soluble | Non-polar |

| Dichloromethane | Soluble | Moderately polar |

| Dimethylformamide | Soluble | Polar aprotic |

| n-Octanol | Highly soluble (LogP = 5.47-8.99) | Non-polar |

The partition coefficient (LogP) values ranging from 5.47 to 8.99 indicate exceptional lipophilicity, with the compound demonstrating preferential partitioning into organic phases [5] [12]. This high lipophilicity enhances membrane permeability and bioavailability, making it particularly suitable for topical pharmaceutical applications and cosmetic formulations [12] [13].

Hansen Solubility Parameters can be estimated based on the molecular structure and experimental solubility data. The dispersive component (δd) dominates due to the long alkyl chain, while the polar component (δp) and hydrogen bonding component (δh) contribute moderately through the hydroxyl and ester functionalities [14]. The estimated total solubility parameter approaches 19-21 MPa½, placing it in the range typical for long-chain esters and suggesting compatibility with similar polarity solvents [14].

Surface Activity and Critical Micelle Concentration

Dodecyl 2-hydroxybenzoate exhibits significant surface activity due to its amphiphilic molecular architecture, combining a hydrophilic benzoate head group with a hydrophobic twelve-carbon tail. While specific critical micelle concentration (CMC) data for this compound were not found in the literature, analogous dodecyl-containing surfactants provide valuable comparative insights [15] [16] [17].

Based on structural similarity to dodecyltrimethylammonium bromide (CMC = 0.016 M) and sodium dodecyl sulfate (CMC = 0.0083 M), the estimated CMC for dodecyl 2-hydroxybenzoate falls within the range of 0.005-0.02 M [17] [18]. The presence of the 2-hydroxybenzoate head group, with its capacity for intramolecular hydrogen bonding between the carboxyl and hydroxyl groups, likely stabilizes the micelle structure and reduces the CMC compared to simple alkyl carboxylates [19].

Surface Activity Characteristics

The surface tension reduction capability of dodecyl 2-hydroxybenzoate stems from its ability to orient at air-water interfaces, with the hydrophobic alkyl chain extending into the air phase while the polar head group remains anchored in the aqueous phase [20] [21]. The minimum surface tension (γCMC) achieved is estimated to be 30-35 mN/m, comparable to other dodecyl surfactants [20].

Micelle aggregation numbers for dodecyl surfactants typically range from 50-80 molecules per micelle, depending on counterion type and solution conditions [15] [22]. The 2-hydroxybenzoate head group's bulky aromatic structure and hydrogen bonding capacity likely result in smaller aggregation numbers (40-60) compared to simple alkyl sulfates, promoting the formation of more spherical micelles with reduced packing density [22].

Temperature effects on micellization follow typical patterns, with CMC decreasing initially with temperature due to reduced hydrophobic hydration, reaching a minimum around 25-30°C, then increasing at higher temperatures as thermal energy disrupts micelle stability [15] [23].

Thermal Decomposition Kinetics

The thermal decomposition of dodecyl 2-hydroxybenzoate follows a multi-step degradation pathway characteristic of ester-linked aromatic compounds. Thermogravimetric analysis reveals the decomposition initiates around 200°C, proceeding through distinct kinetic regimes with varying activation energies [3] [7].

Primary Decomposition Pathway

The initial degradation step (200-300°C) involves ester bond hydrolysis and thermal cleavage, generating salicylic acid and dodecanol as primary products [3]. This reaction exhibits first-order kinetics with an estimated activation energy of 180-220 kJ/mol, consistent with C-O bond breaking in aromatic esters [24] [3]. The relatively high activation energy reflects the stabilization provided by the aromatic ring system and intramolecular hydrogen bonding [3].

Kinetic parameters for the decomposition process can be described by the Arrhenius equation:

k = A exp(-Ea/RT)

Where typical pre-exponential factors (A) range from 10¹²-10¹⁴ s⁻¹ for similar ester compounds [25] [3]. The reaction order varies between 0.8-1.2, indicating predominantly first-order behavior with minor deviations due to solid-state effects and diffusion limitations [25].

Secondary Decomposition Processes

At higher temperatures (300-450°C), secondary decomposition involves decarboxylation of salicylic acid intermediates, producing phenol and carbon dioxide [3]. This step exhibits lower activation energy (120-160 kJ/mol) and higher reaction rates, leading to rapid mass loss during thermogravimetric analysis [3] [4].

Kinetic modeling using the Coats-Redfern method and Friedman isoconversional analysis provides detailed mechanistic insights. The conversion-dependent activation energy increases from 180 kJ/mol at α = 0.1 to 240 kJ/mol at α = 0.8, indicating complex reaction mechanisms with changing rate-determining steps [24] [25].

Advanced Kinetic Analysis

Model-free kinetic analysis reveals compensation effects between activation energy and pre-exponential factor, suggesting common mechanistic pathways across different heating rates and atmospheres [25]. The isokinetic temperature of approximately 680 K indicates the temperature at which all reaction rates become equal regardless of conversion extent [25].